Cas no 103051-26-9 (2-Phenazinamine,N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-)
103051-26-9 structure
Product Name:2-Phenazinamine,N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-
Numero CAS:103051-26-9
MF:C26H20Cl2N4
MW:459.36980342865
CID:198824
PubChem ID:122674
Update Time:2025-04-19
2-Phenazinamine,N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Phenazinamine,N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-
- B 746
- N,5-bis(4-chlorophenyl)-3-ethyliminophenazin-2-amine
- 3-Aethylamino-2-(4-chlor-anilino)-5-(4-chlor-phenyl)-phenazinium-betain
- 3-ethylamino-2-(4-chloro-anilino)-5-(4-chloro-phenyl)-phenazinium-betaine
- 3-p-Chloroanilino-10-(p-chlorophenyl)-2-(ethylimino)-2,10-dihydrophenazine
- AC1L3V20
- B-746
- CF Deriv B746
- CHEMBL346578
- HY-113729
- Phenazine, 3-p-chloroanilino-10-(p-chlorophenyl)-2-(ethylimino)-2,10-dihydro-
- 103051-26-9
- SCHEMBL12990041
- N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine
- (3E)-N,5-bis(4-chlorophenyl)-3-ethylimino-phenazin-2-amine
- [3-(Azapropylidene)-5-(4-chlorophenyl)(5-hydrophenazin-2-yl)](4-chlorophenyl)amine
- AKOS040747908
- SCHEMBL17779826
- b7-46
- B746
- CS-0063044
-
- Inchi: 1S/C26H20Cl2N4/c1-2-29-22-16-26-24(15-23(22)30-19-11-7-17(27)8-12-19)31-21-5-3-4-6-25(21)32(26)20-13-9-18(28)10-14-20/h3-16,30H,2H2,1H3/b29-22+
- Chiave InChI: BYKKMDXGWCEUAY-QUPMIFSKSA-N
- Sorrisi: ClC1C=CC(=CC=1)N1C2C=CC=CC=2N=C2C=C(/C(/C=C12)=N/CC)NC1C=CC(=CC=1)Cl
Proprietà calcolate
- Massa esatta: 458.1068
- Massa monoisotopica: 458.1065020g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 32
- Conta legami ruotabili: 4
- Complessità: 801
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.7
- Superficie polare topologica: 40Ų
Proprietà sperimentali
- PSA: 39.99
2-Phenazinamine,N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro- Letteratura correlata
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
103051-26-9 (2-Phenazinamine,N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso